molecular formula C18H10F4O4 B2413700 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-73-9

3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2413700
CAS No.: 315233-73-9
M. Wt: 366.268
InChI Key: NPPNGEWPHNJSER-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of fluorine atoms, which significantly influence its chemical properties and potential applications. The trifluoromethyl group and the fluorophenyl group are notable for their roles in enhancing the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable acetophenone derivative under basic conditions to form the intermediate chalcone. This intermediate is then cyclized to form the chromen-4-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate lies in the presence of the fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs with different halogen substituents, the fluorinated compound often exhibits enhanced stability, reactivity, and potential biological activity .

Properties

IUPAC Name

[3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4O4/c1-9(23)25-12-6-7-13-14(8-12)26-17(18(20,21)22)15(16(13)24)10-2-4-11(19)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPNGEWPHNJSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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